molecular formula C15H9BrN2O B12516340 2-Quinazolinecarboxaldehyde, 6-bromo-4-phenyl- CAS No. 676269-73-1

2-Quinazolinecarboxaldehyde, 6-bromo-4-phenyl-

Cat. No.: B12516340
CAS No.: 676269-73-1
M. Wt: 313.15 g/mol
InChI Key: HSNOLUJHJQLKLD-UHFFFAOYSA-N
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Description

2-Quinazolinecarboxaldehyde, 6-bromo-4-phenyl- is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a bromine atom at the 6th position and a phenyl group at the 4th position on the quinazoline ring.

Preparation Methods

The synthesis of 2-Quinazolinecarboxaldehyde, 6-bromo-4-phenyl- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis reactions .

Chemical Reactions Analysis

2-Quinazolinecarboxaldehyde, 6-bromo-4-phenyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Quinazolinecarboxaldehyde, 6-bromo-4-phenyl- involves its interaction with molecular targets and pathways within cells. For example, quinazoline derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes such as DNA replication and protein synthesis . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

2-Quinazolinecarboxaldehyde, 6-bromo-4-phenyl- can be compared with other similar compounds, such as:

The uniqueness of 2-Quinazolinecarboxaldehyde, 6-bromo-4-phenyl- lies in its specific substitution pattern and the resulting biological activities.

Properties

CAS No.

676269-73-1

Molecular Formula

C15H9BrN2O

Molecular Weight

313.15 g/mol

IUPAC Name

6-bromo-4-phenylquinazoline-2-carbaldehyde

InChI

InChI=1S/C15H9BrN2O/c16-11-6-7-13-12(8-11)15(18-14(9-19)17-13)10-4-2-1-3-5-10/h1-9H

InChI Key

HSNOLUJHJQLKLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)C=O

Origin of Product

United States

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